2-allyl-N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine
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Overview
Description
N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the tetrazole ring: This can be accomplished through the reaction of azides with nitriles under specific conditions.
Final assembly: The final step involves coupling the furan and tetrazole intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects.
Modulation of signaling pathways: It can influence cellular signaling pathways, affecting processes such as cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine
- **N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-4-amine
Uniqueness
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-1,2,3,4-tetrazol-5-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a dichlorophenyl group, furan ring, and tetrazole moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13Cl2N5O |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C15H13Cl2N5O/c1-2-7-22-20-15(19-21-22)18-9-11-4-6-14(23-11)12-8-10(16)3-5-13(12)17/h2-6,8H,1,7,9H2,(H,18,20) |
InChI Key |
WKGPREVFZHPNRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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